molecular formula C13H14O B101168 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one CAS No. 17475-11-5

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one

Cat. No. B101168
CAS RN: 17475-11-5
M. Wt: 186.25 g/mol
InChI Key: JKMPVFBNTHUBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one, also known as propargyl ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of alpha, beta-unsaturated ketones and has a molecular formula of C11H10O.

Mechanism Of Action

The mechanism of action of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one is not fully understood, but it is believed to act as an alkylating agent by reacting with the sulfhydryl groups of proteins and enzymes, leading to their inactivation.

Biochemical And Physiological Effects

Studies have shown that 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

The advantages of using 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one in lab experiments include its easy availability, low cost, and high reactivity. However, the limitations of using this compound include its potential toxicity, instability, and sensitivity to air and moisture.

Future Directions

The potential applications of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one in scientific research are vast, and there are numerous future directions that can be explored. Some of these include the development of new synthetic methods for the production of this compound, the investigation of its mechanism of action, and the exploration of its potential applications in medicine and biotechnology. Additionally, the evaluation of its toxicity and environmental impact is also an area that requires further research.
In conclusion, 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential applications of this compound in various fields, and to evaluate its toxicity and environmental impact.

Synthesis Methods

The synthesis of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one can be achieved through various methods, including the reaction of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one alcohol with acetophenone in the presence of a base catalyst. Another method involves the reaction of 4,4-Dimethyl-1-phenyl-pent-2-yn-1-one chloride with acetophenone in the presence of a strong base such as potassium tert-butoxide.

Scientific Research Applications

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one has been used extensively in scientific research due to its potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry. This compound has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.

properties

CAS RN

17475-11-5

Product Name

4,4-Dimethyl-1-phenyl-pent-2-yn-1-one

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

4,4-dimethyl-1-phenylpent-2-yn-1-one

InChI

InChI=1S/C13H14O/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

JKMPVFBNTHUBPK-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C#CC(=O)C1=CC=CC=C1

synonyms

4,4-DIMETHYL-1-PHENYL-PENT-2-YN-1-ONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.